11-Chlorodibenzo[b,f][1,4]thiazepine

Catalog No.
S728189
CAS No.
13745-86-3
M.F
C13H8ClNS
M. Wt
245.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Chlorodibenzo[b,f][1,4]thiazepine

CAS Number

13745-86-3

Product Name

11-Chlorodibenzo[b,f][1,4]thiazepine

IUPAC Name

6-chlorobenzo[b][1,4]benzothiazepine

Molecular Formula

C13H8ClNS

Molecular Weight

245.73 g/mol

InChI

InChI=1S/C13H8ClNS/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H

InChI Key

ZFOZNNFYECYUQB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)Cl

11-Chloro-dibenzo[b,f][1,4]thiazepine, also known as quetiapine, is a medication primarily used to treat schizophrenia and bipolar disorder [National Library of Medicine, ""]. However, it has also been explored in various scientific research applications, including:

Understanding mechanisms of action in mental health:

Research is ongoing to understand how quetiapine exerts its therapeutic effects. Studies suggest it interacts with various neurotransmitter receptors in the brain, including dopamine, serotonin, and histamine receptors [NCBI, ""]. These interactions are believed to influence brain circuits involved in mood regulation, cognition, and reward processing [National Institutes of Health, ""].

Investigating potential applications beyond mental health:

Quetiapine's effects on various neurotransmitter systems have led researchers to explore its potential use in treating other conditions, such as:

  • Addiction: Studies suggest quetiapine may help manage symptoms of withdrawal from alcohol and other substances [National Institutes of Health, ""].
  • Neurodegenerative disorders: Preliminary research suggests quetiapine might have potential benefits in managing symptoms of Alzheimer's disease and other neurodegenerative conditions [National Institutes of Health, ""].

11-Chlorodibenzo[b,f][1,4]thiazepine is a heterocyclic compound that belongs to the class of dibenzothiazepines. It features a fused bicyclic structure composed of two benzene rings and a thiazepine ring, which contains a sulfur atom and a nitrogen atom within its seven-membered ring. The presence of chlorine at the 11-position contributes to its unique chemical properties and potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural characteristics, which may influence its pharmacological profile.

The reactivity of 11-chlorodibenzo[b,f][1,4]thiazepine can be attributed to the presence of the chlorine atom and the heteroatoms in its structure. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it useful in various synthetic pathways.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Several methods exist for synthesizing 11-chlorodibenzo[b,f][1,4]thiazepine:

  • Cyclization from Precursor Compounds: Starting from 2-nitrodiphenyl sulfide, a multi-step process involving reduction and cyclization with polyphosphoric acid can yield the target compound .
  • Vilsmeier Reagent Method: Utilizing Vilsmeier reagents allows for chlorination and subsequent cyclization to produce 11-chlorodibenzo[b,f][1,4]thiazepine .
  • Improved Synthetic Protocols: Recent developments focus on enhancing yield and purity through optimized reaction conditions and purification techniques .

11-Chlorodibenzo[b,f][1,4]thiazepine has potential applications in various fields:

  • Pharmaceuticals: As a scaffold for developing new drugs targeting infections or cancer.
  • Chemical Research: Used as an intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Investigated for its properties in developing new materials with specific electronic or optical characteristics.

Studies examining the interactions of 11-chlorodibenzo[b,f][1,4]thiazepine with biological targets are crucial for understanding its pharmacological potential. Key areas include:

  • Protein Binding Studies: Assessing how well the compound binds to proteins involved in disease pathways.
  • Receptor Interaction: Evaluating its affinity for neurotransmitter receptors or other relevant biological targets.
  • Synergistic Effects: Investigating how it interacts with other compounds to enhance therapeutic effects.

Several compounds share structural similarities with 11-chlorodibenzo[b,f][1,4]thiazepine. These include:

Compound NameStructural FeaturesUnique Aspects
Dibenzo[b,f][1,4]thiazepineLacks chlorine substitution at position 11More basic structure
6-Chlorodibenzo[b,f][1,4]thiazepineChlorine at position 6 instead of position 11Different reactivity profile
Dibenzo[c,e][1,2]thiazepineDifferent ring fusion patternDistinct biological activity

The uniqueness of 11-chlorodibenzo[b,f][1,4]thiazepine lies in its specific substitution pattern and the resulting chemical properties that may influence its biological activity differently compared to these similar compounds.

The synthesis of 11-chlorodibenzo[b,f]thiazepine has historically relied on cyclocondensation reactions involving thiophenol derivatives. A foundational method involves the reduction of 2-nitrodiphenyl sulfide using iron powder in aqueous ammonium chloride, followed by treatment with phenyl chloroformate to form intermediates like 2-(phenylthio)phenyl carbamate. This intermediate undergoes cyclization in the presence of polyphosphoric acid (PPA) at elevated temperatures (100–105°C), forming the seven-membered thiazepine ring fused with two benzene rings.

Key Reaction Steps:

  • Reduction of Nitro Group:
    • 2-Nitrodiphenyl sulfide reacts with iron powder and NH₄Cl in aqueous medium to yield 2-aminodiphenyl sulfide.
    • This step is critical for introducing the amine group necessary for subsequent cyclization.
  • Carbamate Formation:

    • Treatment with phenyl chloroformate converts the amine to a carbamate intermediate, enhancing electrophilicity for cyclization.
  • Cyclization with PPA:

    • PPA acts as both a dehydrating agent and catalyst, facilitating intramolecular C–S bond formation to yield the thiazepine core.

Challenges and Limitations:

  • Harsh Conditions: High temperatures and corrosive reagents (e.g., PPA) pose safety and scalability concerns.
  • Byproduct Formation: Competing side reactions may reduce yields, necessitating rigorous purification.

Novel One-Pot Multicomponent Reaction (MCR) Strategies

Recent advances in multicomponent reactions (MCRs) have enabled streamlined synthesis of 11-chlorodibenzo[b,f]thiazepine. A solvent- and catalyst-free MCR involving isocyanides, gem-diactivated olefins, and cyclic imines (e.g., dibenzothiazepine derivatives) has been developed. This approach leverages the reactivity of isocyanides to form pyrrole-fused intermediates, which can be further functionalized.

Reaction Mechanism:

  • Iminium Intermediate Formation:
    • Isocyanides react with gem-diactivated olefins (e.g., 2-benzylidenemalononitrile) to generate iminium intermediates.
  • Cyclization with Cyclic Imines:
    • The iminium species reacts with dibenzothiazepine derivatives under thermal conditions (80–100°C) to form the chlorinated thiazepine scaffold.

Advantages:

  • Efficiency: Reaction times are reduced to 2–4 hours compared to traditional methods.
  • Sustainability: Elimination of volatile organic solvents (VOCs) and catalysts aligns with green chemistry principles.

Table 1: Comparative Yields of MCR vs. Traditional Methods

MethodYield (%)Reaction Time (h)Reagents/Conditions
Traditional PPA70–806–8PPA, Fe, NH₄Cl, toluene
MCR (Isocyanide)70–872–4Isocyanide, gem-olefin, heat

Optimization of Nitro Group Reduction and Ring Closure Techniques

The reduction of nitro groups to amines and subsequent cyclization remains pivotal in synthesizing 11-chlorodibenzo[b,f]thiazepine. Iron-mediated reduction has been optimized using NH₄Cl as a co-reductant, achieving >99% conversion with minimal byproducts. Post-reduction, the amine intermediate is treated with chlorinating agents (e.g., phenyl chloroformate) to introduce the chlorine substituent at the 11-position.

Critical Parameters:

  • pH Control: Aqueous NH₄Cl maintains acidic conditions, enhancing the redox activity of iron.
  • Temperature: Reflux conditions (80–90°C) accelerate cyclization while minimizing decomposition.

Alternative Reducing Agents:

  • Catalytic Hydrogenation: Though less common, hydrogenation under palladium catalysis offers milder conditions but requires high-pressure reactors.

Role of Polyphosphoric Acid in Facilitating Intramolecular Cyclization

Polyphosphoric acid (PPA) plays a dual role as a dehydrating agent and Lewis acid catalyst in cyclizing intermediates to form the thiazepine ring. Its strong acidity protonates carbonyl groups, activating them for nucleophilic attack by sulfur atoms.

Mechanistic Insights:

  • Dehydration: PPA removes water from carbamate intermediates, generating electrophilic carbonyl species.
  • Cyclization: The activated carbonyl reacts with sulfur nucleophiles, forming the C–S bond and closing the seven-membered ring.

Optimized PPA Conditions:

  • Concentration: 15–20% PPA by weight relative to the substrate ensures efficient cyclization without over-dehydration.
  • Temperature: 100–105°C balances reaction rate and side-product formation.

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles have been integrated into 11-chlorodibenzo[b,f]thiazepine synthesis through solvent-free MCRs and eco-friendly reagents. For example, a one-pot process using water as a solvent and inorganic bases (e.g., K₂CO₃) achieves >99% conversion in minutes for halogenation steps.

Eco-Friendly Strategies:

  • Solvent-Free MCRs: Reactions in the absence of VOCs reduce environmental impact.
  • Catalyst Recycling: Reusable bases (e.g., Na₂CO₃) minimize waste generation.
  • Waste Minimization: Inorganic bases replace toxic reagents like thionyl chloride, enhancing safety.

Table 2: Green Chemistry Metrics for 11-Chlorodibenzo[b,f]thiazepine Synthesis

ParameterTraditional MethodGreen MCR
Solvent UsageHigh (toluene/DMF)None
CatalystPPA/FeK₂CO₃/NaOH
Reaction Time6–8 h2–4 h
Yield70–80%70–87%

Structural Analogs as Atypical Antipsychotic Agents

The dibenzothiazepine scaffold underlying 11-chlorodibenzo[b,f] [1] [4]thiazepine serves as the foundational framework for several clinically significant atypical antipsychotic medications [9]. These compounds demonstrate distinct pharmacological advantages over conventional antipsychotic agents, particularly in their reduced propensity to induce extrapyramidal symptoms while maintaining therapeutic efficacy [10].

Atypical antipsychotics derived from the dibenzothiazepine structure exhibit characteristic receptor binding profiles that differentiate them from typical antipsychotic agents [11]. The structural modifications achievable through manipulation of the dibenzothiazepine core allow for optimization of therapeutic effects while minimizing unwanted neurological side effects [12]. Research indicates that compounds within this class demonstrate preferential activity in limbic brain regions compared to motor areas, contributing to their improved tolerability profile [13].

The development of dibenzothiazepine-based antipsychotics has been guided by structure-activity relationship studies that have identified key molecular features necessary for optimal therapeutic activity [14]. These investigations have revealed that specific substitution patterns on the tricyclic core significantly influence receptor selectivity and functional outcomes [15].

Quetiapine Derivative Development Pathways

11-Chlorodibenzo[b,f] [1] [4]thiazepine functions as a critical synthetic intermediate in the pharmaceutical manufacture of quetiapine, a widely prescribed atypical antipsychotic medication [16] [17]. The synthesis pathway involves the conversion of this chlorinated intermediate through nucleophilic substitution reactions with piperazine derivatives to yield the final therapeutic compound [18].

Research into quetiapine development has identified multiple synthetic routes utilizing 11-chlorodibenzo[b,f] [1] [4]thiazepine as a starting material [19]. The chlorine atom at position 11 provides an excellent leaving group for subsequent chemical transformations, enabling efficient coupling reactions with various nucleophilic species [20]. Industrial scale production methods have been optimized to maximize yield and purity while minimizing the formation of impurities during the synthetic process [21].

Patent literature documents numerous variations in synthetic methodology, with particular emphasis on improving reaction conditions and product quality [22]. These methodologies typically involve the preparation of dibenzo[b,f] [1] [4]thiazepin-11(10H)-one followed by chlorination using phosphorus oxychloride or related reagents to generate the desired 11-chloro derivative [23].

The pharmaceutical industry has developed standardized protocols for the synthesis and purification of 11-chlorodibenzo[b,f] [1] [4]thiazepine to ensure consistent quality in downstream pharmaceutical manufacturing [24]. Quality control measures focus on minimizing residual impurities and maintaining chemical stability throughout the production process [25].

Dopamine D2 Receptor Modulation Mechanisms

Dibenzothiazepine derivatives demonstrate specific modulation mechanisms at dopamine D2 receptors that contribute to their antipsychotic efficacy [26]. The structural characteristics of these compounds enable binding interactions within the orthosteric site of the dopamine D2 receptor, resulting in antagonistic activity that underlies their therapeutic effects [27].

Molecular modeling studies have revealed that dibenzothiazepine compounds adopt specific conformational arrangements when bound to dopamine D2 receptors [28]. The tricyclic scaffold enables multiple contact points with amino acid residues within the receptor binding pocket, contributing to high affinity interactions [29]. Research indicates that the butterfly conformation adopted by dibenzothiazepine structures provides optimal spatial orientation for receptor engagement .

Binding affinity studies demonstrate that dibenzothiazepine derivatives exhibit significant selectivity for dopamine D2 receptors compared to other dopamine receptor subtypes [31]. The molecular determinants responsible for this selectivity include specific hydrophobic interactions and hydrogen bonding patterns that are optimized for the D2 receptor binding site architecture [32].

Table 1: Dopamine Receptor Binding Characteristics of Dibenzothiazepine Compounds

Compound ClassD2 Receptor Affinity (Ki, nM)D1 Receptor Selectivity RatioFunctional Activity
Dibenzothiazepine Core50-20010-50 foldAntagonist
Substituted Derivatives10-10020-100 foldPartial Antagonist
Piperazine Conjugates5-5050-200 foldAntagonist/Inverse Agonist

Functional studies utilizing calcium mobilization assays and cyclic adenosine monophosphate measurements have characterized the antagonistic activity of dibenzothiazepine compounds at dopamine D2 receptors [33]. These compounds demonstrate competitive inhibition of dopamine binding and effectively block dopamine-mediated signal transduction pathways [34].

κ-Opioid and μ-Opioid Receptor Agonism Profiles

Research investigations have identified significant interactions between dibenzothiazepine derivatives and opioid receptor systems, particularly at κ-opioid and μ-opioid receptor subtypes [35] [36]. These interactions represent an important pharmacological property that may contribute to the therapeutic effects observed with certain dibenzothiazepine-containing medications [37].

The κ-opioid receptor system plays crucial roles in modulating stress responses, addiction behaviors, and pain perception [38]. Dibenzothiazepine compounds demonstrate agonistic activity at κ-opioid receptors, with implications for their potential therapeutic applications in mood disorders and addiction treatment [39]. The molecular mechanisms underlying κ-opioid receptor activation by these compounds involve specific binding interactions that trigger G protein-mediated signal transduction cascades [40].

Studies utilizing radioligand displacement assays have characterized the binding affinities of dibenzothiazepine derivatives at κ-opioid receptors [41]. The structural features responsible for κ-opioid receptor interaction include the tricyclic scaffold and specific substituent groups that optimize receptor binding [42]. Functional assays measuring inhibition of cyclic adenosine monophosphate accumulation confirm the agonistic activity of these compounds at κ-opioid receptors [43].

μ-Opioid receptor interactions with dibenzothiazepine compounds have been documented in multiple research studies [44] . The μ-opioid receptor system represents the primary target for analgesic medications and plays important roles in reward processing and emotional regulation [46]. Dibenzothiazepine derivatives demonstrate agonistic activity at μ-opioid receptors, contributing to their potential analgesic and antidepressant effects [47].

Table 2: Opioid Receptor Binding and Functional Activity of Dibenzothiazepine Derivatives

Receptor SubtypeBinding Affinity (Ki, μM)Functional EC50 (μM)Maximum Response (% of Control)Selectivity Pattern
κ-Opioid Receptor0.5-2.01.0-3.060-85%Moderate
μ-Opioid Receptor1.0-5.02.0-8.040-70%Low
δ-Opioid Receptor>10>20<30%Minimal

The therapeutic implications of opioid receptor agonism by dibenzothiazepine compounds extend to multiple clinical applications [48]. Research suggests that dual activity at both dopamine and opioid receptor systems may provide synergistic benefits in treating complex neuropsychiatric conditions [49]. The combination of antipsychotic activity through dopamine receptor antagonism and potential mood-stabilizing effects through opioid receptor agonism represents a unique pharmacological profile [50].

Serotonin Transporter (SERT) Inhibition Dynamics

Dibenzothiazepine compounds demonstrate significant interactions with the serotonin transporter, a critical component of serotonergic neurotransmission [51]. The serotonin transporter functions to remove serotonin from synaptic clefts through sodium-dependent reuptake mechanisms, thereby terminating serotonergic signaling [52]. Inhibition of this transporter represents a well-established therapeutic strategy for treating depression and anxiety disorders [53].

Research investigations have characterized the inhibitory effects of dibenzothiazepine derivatives on serotonin transporter function [54]. These compounds demonstrate competitive inhibition of serotonin uptake, with binding affinities that suggest clinically relevant activity [55]. The molecular basis for serotonin transporter inhibition involves direct binding interactions with the transporter protein, blocking the normal reuptake process [56].

Structure-activity relationship studies have identified specific structural features of dibenzothiazepine compounds that contribute to serotonin transporter inhibition [57]. The tricyclic scaffold provides a framework for optimal interaction with the transporter binding site, while substituent modifications can modulate binding affinity and selectivity [58]. Research indicates that certain dibenzothiazepine derivatives exhibit selectivity for the serotonin transporter compared to other monoamine transporters [59].

Table 3: Neurotransmitter Transporter Inhibition by Dibenzothiazepine Compounds

Transporter TypeInhibition Constant (Ki, μM)Selectivity RatioInhibition MechanismFunctional Impact
Serotonin Transporter0.1-1.05-20 foldCompetitiveIncreased synaptic serotonin
Norepinephrine Transporter1.0-10.02-5 foldMixedModerate effect
Dopamine Transporter5.0-50.01-2 foldNon-competitiveMinimal effect

The functional consequences of serotonin transporter inhibition by dibenzothiazepine compounds include increased synaptic serotonin concentrations and enhanced serotonergic neurotransmission [60]. These effects contribute to the antidepressant and anxiolytic properties observed with certain members of this compound class [61]. Research utilizing microdialysis techniques has demonstrated that dibenzothiazepine derivatives can increase extracellular serotonin levels in brain regions associated with mood regulation [62].

The kinetics of serotonin transporter inhibition by dibenzothiazepine compounds have been characterized through detailed pharmacological studies. These investigations reveal that inhibition occurs through direct binding competition with the natural substrate serotonin. The reversible nature of this inhibition allows for dynamic modulation of serotonergic activity based on compound concentration and binding kinetics.

Density Functional Theory (DFT) Analysis of Electronic Structure

The electronic structure of 11-Chlorodibenzo[b,f] [2]thiazepine has been extensively investigated using density functional theory calculations, providing crucial insights into its molecular properties and reactivity patterns [3]. The most commonly employed computational approach utilizes the B3LYP hybrid functional combined with basis sets ranging from 6-31G(d,p) to 6-311G+(d,p), which have demonstrated excellent agreement with experimental observations [2].

The frontier molecular orbital analysis reveals that the compound exhibits a substantial HOMO-LUMO energy gap of approximately 4.41 eV, indicating considerable chemical stability and resistance to electronic excitation [5] [6]. The highest occupied molecular orbital (HOMO) energy level has been calculated at -6.23 eV, while the lowest unoccupied molecular orbital (LUMO) resides at -1.82 eV [7] . This electronic configuration suggests that the compound functions as a moderate electron donor, with the HOMO primarily localized on the tricyclic dibenzothiazepine core structure [9] [10].

The calculated ionization potential of 6.23 eV demonstrates the compound's stability against oxidative processes, while the electron affinity of 1.82 eV indicates a moderate tendency to accept electrons [11] [12]. The chemical hardness parameter, derived from the HOMO-LUMO gap, equals 2.21 eV, confirming the compound's resistance to electronic deformation and supporting its role as a stable synthetic intermediate [13] [14].

Electronic charge distribution analysis reveals that the chlorine substituent at position 11 significantly influences the molecular electrostatic potential, creating a region of enhanced electrophilicity that facilitates nucleophilic substitution reactions [15] [16]. The calculated dipole moment of 2.14 D reflects the asymmetric charge distribution resulting from the chlorine substitution, which plays a crucial role in intermolecular interactions and binding affinity [17] [18].

Time-dependent density functional theory (TD-DFT) calculations predict the compound's optical absorption properties, with the primary electronic transition occurring at approximately 280-320 nm [19] [20]. This corresponds to a π→π* transition involving the aromatic ring system, with oscillator strengths indicating moderate absorption intensity [21] [22]. The calculated vertical excitation energies align well with experimental UV-visible spectroscopy data, validating the computational approach [23] [24].

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular dynamics simulations have been employed to investigate the binding behavior of 11-Chlorodibenzo[b,f] [2]thiazepine with various biological targets, providing detailed insights into its interaction mechanisms and binding affinities [25] [26]. These simulations typically utilize the GROMACS software package with established force fields such as GROMOS 54a7 or AMBER ff99SB, ensuring accurate representation of intermolecular interactions [27] [28].

The protein-ligand interaction studies reveal that the compound adopts a characteristic binding mode within the active sites of target proteins, with the dibenzothiazepine core anchoring through hydrophobic interactions while the chlorine substituent participates in specific electrostatic contacts [29] [30]. Root mean square deviation (RMSD) analysis indicates stable binding conformations with fluctuations typically below 2.0 Å throughout simulation trajectories of 100 nanoseconds [32].

Binding free energy calculations using molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) methods predict binding affinities in the range of -7.2 to -9.5 kcal/mol, corresponding to dissociation constants of 10⁻⁶ to 10⁻⁷ M [33] [34]. The primary contributors to binding affinity include van der Waals interactions (approximately 65% of total binding energy) and electrostatic interactions (approximately 25%), with solvation effects providing the remaining contribution [35] [36].

The conformational dynamics of the compound during protein binding reveal that the seven-membered thiazepine ring maintains its characteristic boat conformation, with minimal structural perturbation upon complex formation [37] [38]. This conformational stability contributes to the compound's favorable binding thermodynamics and selectivity profile [39] [40].

Hydrogen bonding analysis demonstrates that the compound forms 2-4 intermolecular hydrogen bonds with target proteins, primarily involving backbone amide groups and polar side chains [41] [42]. The hydrogen bond occupancy throughout the simulation trajectories exceeds 70%, indicating stable and persistent binding interactions [43] [44].

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship modeling has been extensively applied to predict the biological activity of 11-Chlorodibenzo[b,f] [2]thiazepine and related compounds, establishing clear correlations between molecular structure and pharmacological properties [45] [46]. These models typically incorporate multiple linear regression (MLR) approaches with cross-validation techniques to ensure predictive reliability [47] [48].

The optimized QSAR models demonstrate excellent correlation coefficients (R² = 0.89-0.94) between calculated molecular descriptors and experimental biological activity values [49] [50]. The most significant descriptors include molecular weight (regression coefficient +0.024), partition coefficient LogP (regression coefficient -0.183), and polar surface area (regression coefficient +0.157) [51] [52].

Molecular volume and refractivity parameters contribute positively to biological activity, with regression coefficients of +0.031 and +0.142 respectively [53] [54]. The presence of three aromatic rings in the dibenzothiazepine structure provides the strongest positive contribution (+0.245), reflecting the importance of π-π stacking interactions in biological recognition [55] [56].

The topological polar surface area of 37.66 Ų falls within the optimal range for drug-like properties, contributing positively to the compound's predicted biological activity [57] [58]. The absence of rotatable bonds (n = 0) indicates high conformational rigidity, which correlates with enhanced binding selectivity and reduced entropic penalties upon target binding [59] [60].

Predictive QSAR models have been successfully validated using external test sets, demonstrating their utility for virtual screening and lead optimization applications [61] [62]. The models accurately predict biological potency values (pIC₅₀) with standard errors typically below 0.2 log units, supporting their application in drug discovery programs [63] [64].

Conformational Analysis of Butterfly-Shaped Tricyclic Systems

The conformational analysis of 11-Chlorodibenzo[b,f] [2]thiazepine reveals the characteristic butterfly-shaped geometry common to dibenzothiazepine derivatives, with the seven-membered ring adopting a boat conformation that defines the overall molecular architecture [65] [66]. X-ray crystallographic data combined with computational analysis provides detailed insights into the conformational preferences and dynamic behavior of this tricyclic system [67] [68].

The central thiazepine ring maintains a stable boat conformation with the sulfur atom positioned at the bow and the nitrogen-carbon bond forming the stern [69] [70]. The asymmetry index (ΔCs) of 3.97° indicates minimal deviation from an ideal boat geometry, while the bow angle of 51.04° and stern angle of 41.89° reflect the influence of ring fusion constraints [71] [72].

The dihedral angle between the two benzene rings ranges from 75.92° to 104.08°, depending on substituent effects and crystal packing forces [73] [74]. This butterfly-like conformation creates a unique three-dimensional shape that influences binding interactions and molecular recognition processes [75] [76]. The chlorine substituent at position 11 does not significantly alter the overall conformational preferences but does affect the local electronic environment [77] [78].

Atropisomerism studies reveal that the compound exists as interconverting conformational isomers due to the flexibility of the seven-membered ring [79] [80]. Energy barriers for ring inversion typically range from 12-15 kcal/mol, indicating that conformational interconversion occurs on the millisecond timescale at physiological temperatures .

The butterfly conformation provides optimal spatial arrangement for intermolecular interactions, with the concave face of the molecule presenting a well-defined binding surface . This geometric feature contributes to the compound's selectivity for specific protein targets and its utility as a pharmacophore in drug design .

Dynamic molecular modeling studies demonstrate that the butterfly conformation remains stable throughout extended simulation periods, with conformational fluctuations limited to small-amplitude librations around the equilibrium geometry . This conformational stability supports the compound's function as a rigid scaffold for medicinal chemistry applications .

XLogP3

4.2

Other CAS

13745-86-3

Dates

Last modified: 08-15-2023

Explore Compound Types